3,6-Dichloro-2-hydroxybenzaldehyde

Description

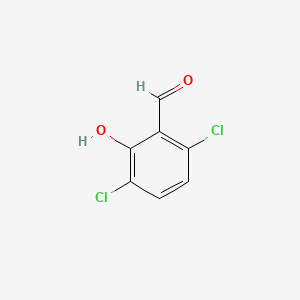

Structure

2D Structure

Properties

IUPAC Name |

3,6-dichloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZDVFAQNRLCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181634 | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27164-09-6 | |

| Record name | 3,6-Dichloro-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27164-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027164096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,6-dichloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dichloro 2 Hydroxybenzaldehyde

Established Synthetic Pathways and Precursor Chemistry

The primary and most established routes for the synthesis of 3,6-dichloro-2-hydroxybenzaldehyde and structurally related compounds rely on the functionalization of chlorinated phenolic substrates. These precursors provide the necessary aromatic core and hydroxyl group, onto which the aldehyde functionality is introduced.

The synthesis of compounds structurally similar to this compound often begins with appropriately substituted dichlorophenols. For instance, 2,5-dichlorophenol (B122974) is a key precursor in the synthesis of related molecules like 3,6-dichloro-2-methoxybenzoic acid (Dicamba). The synthesis of the target aldehyde can be extrapolated from the synthesis of 3,6-dichloro salicylic acid, which also utilizes 2,5-dichlorophenol as a starting material.

Another significant pathway involves the carboxylation of the corresponding phenoxide, followed by reduction or further modification. The Kolbe-Schmitt reaction, for example, is used to carboxylate 2,5-dichlorophenoxide to produce 3,6-dichloro salicylic acid. This acid derivative could then potentially be converted to the target aldehyde through a reduction reaction.

Catalysis plays a significant role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing chlorinated benzaldehydes, various catalytic systems are employed. For instance, the synthesis of 2,6-dichlorobenzaldehyde, an isomer of the target compound, can be achieved through the chlorination of 2,6-dichlorotoluene catalyzed by phosphorus pentachloride under light, followed by hydrolysis with zinc chloride as a catalyst.

While a specific catalytic synthesis for this compound is not detailed in the provided results, the principles can be applied. For instance, in the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, titanium tetrachloride (TiCl4) is used as a Lewis acid catalyst. This suggests that Lewis acid catalysis could be a viable approach for the direct formylation of 2,5-dichlorophenol to yield this compound.

The table below summarizes the precursors and catalysts involved in the synthesis of related chlorinated aromatic aldehydes.

| Target Compound | Precursor | Reagents/Catalysts | Reference |

| 3-Chloro-2-hydroxybenzaldehyde | o-Chlorophenol | Chloroform, Sodium Hydroxide | |

| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorotoluene | Chlorine, Phosphorus Pentachloride, Light, Zinc Chloride | |

| 2-Methoxy-3,6-dichlorobenzaldehyde | 2,5-Dichloroanisole | Dichloromethyl methyl ether, TiCl4 |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving product yields and selectivity.

The Kolbe-Schmitt reaction is a key process for the synthesis of hydroxybenzoic acids, which are structurally related to hydroxybenzaldehydes. The mechanism involves the nucleophilic addition of a phenoxide ion to carbon dioxide. In the synthesis of 3,6-dichloro salicylic acid from 2,5-dichloro phenoxide, density functional theory (DFT) studies have shown that the reaction proceeds through the formation of a complex between the sodium phenoxide and carbon dioxide, followed by an electrophilic attack of the carbon dioxide on the aromatic ring, primarily at the ortho position to the hydroxyl group. This ortho-directing effect is a crucial aspect of this reaction.

A similar mechanistic principle can be applied to formylation reactions like the Reimer-Tiemann reaction. In this case, the electrophile is dichlorocarbene (:CCl2), which is generated in situ from chloroform and a strong base. The dichlorocarbene then attacks the electron-rich phenoxide ring, also preferentially at the ortho position, to ultimately form the aldehyde group after hydrolysis.

Reaction conditions such as temperature, pressure, solvent, and the nature of the reactants play a critical role in determining the outcome of the synthesis, including the yield and the isomeric purity of the product.

In the Kolbe-Schmitt reaction, the choice of alkali metal cation can influence the regioselectivity. For example, using potassium hydroxide can favor the formation of the para-isomer, 4-hydroxybenzoic acid, whereas sodium hydroxide tends to favor the ortho-isomer, salicylic acid. The temperature and pressure are also critical parameters. The industrial synthesis of salicylic acid is typically carried out at 125°C under 100 atm of CO2 pressure.

In the synthesis of 3-chloro-2-hydroxybenzaldehyde, the reaction temperature is carefully controlled. The initial reaction is conducted at 60°C, followed by a prolonged period at 80°C to drive the reaction to completion. The work-up procedure is also crucial for separating the desired product from isomers like 3-chloro-4-hydroxybenzaldehyde, highlighting the importance of purification techniques in achieving product selectivity.

The table below illustrates the impact of reaction conditions on the synthesis of related compounds.

| Reaction | Key Conditions | Effect on Outcome | Reference |

| Kolbe-Schmitt | Use of NaOH vs. KOH | NaOH favors ortho-product, KOH favors para-product | |

| Kolbe-Schmitt | 125°C, 100 atm CO2 | Optimal conditions for salicylic acid synthesis | |

| Reimer-Tiemann (analogue) | Temperature control (60°C then 80°C) | Influences reaction rate and completion | |

| Reimer-Tiemann (analogue) | Purification (precipitation from hexane) | Separation of isomers to improve product purity |

Exploration of Novel Synthetic Strategies

The development of new synthetic methods is driven by the need for more efficient, cost-effective, and environmentally friendly processes. For a specialized molecule like this compound, exploring alternative synthetic routes is an active area of research.

One potential novel strategy could involve the direct ortho-formylation of 2,5-dichlorophenol using formylating agents other than chloroform, potentially under milder conditions or with higher selectivity. Another approach could be the development of a catalytic process that avoids the use of stoichiometric and often harsh reagents.

Furthermore, the synthesis could potentially be achieved through the modification of a pre-existing benzaldehyde (B42025). For example, the selective chlorination of a suitable hydroxybenzaldehyde precursor could be explored, although controlling the regioselectivity of chlorination on an activated aromatic ring can be challenging.

The synthesis of related compounds provides inspiration for novel approaches. For instance, the preparation of 3-

Chemical Reactivity and Transformation Pathways of 3,6 Dichloro 2 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactions, characterized by its carbonyl (C=O) moiety. The carbon atom of this group is electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Additions and Their Chemical Scope

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.com The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of 3,6-dichloro-2-hydroxybenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). wiserpub.com

The scope of nucleophilic additions to this compound is broad, encompassing a variety of nucleophiles. These can include organometallic reagents like Grignard reagents and organolithium compounds, cyanide ions, and enolates. The reaction with cyanide, for example, would produce a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Condensation Reactions Leading to Imines and Derivatives (e.g., Schiff Base Formation)

A significant class of reactions for this compound involves condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wiserpub.comnih.gov The general mechanism involves the formation of a carbinolamine intermediate, which then loses a water molecule to form the C=N double bond of the imine.

Schiff bases derived from this compound are of interest due to their potential applications in various fields, including coordination chemistry and materials science. The synthesis of these compounds is often straightforward, typically involving the direct reaction of the aldehyde with a primary amine in a suitable solvent, sometimes with acid or base catalysis to facilitate the dehydration step. organic-chemistry.orgacs.org For instance, new Schiff bases have been synthesized through the reaction of 2-chlorobenzaldehyde (B119727) with various amines, highlighting the versatility of this reaction. acs.org

Reactivity of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group (-OH) imparts another layer of reactivity to the molecule, participating in both intramolecular interactions and functionalization reactions.

Interactions through Intramolecular Hydrogen Bonding

A key structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group. nih.govresearchgate.net This interaction, where the hydroxyl proton is attracted to the carbonyl oxygen, forms a stable six-membered ring. This hydrogen bond significantly influences the molecule's conformation and reactivity. nih.govacs.org For example, it can affect the acidity of the hydroxyl group and the electrophilicity of the carbonyl carbon. Studies on similar o-hydroxy aromatic aldehydes have shown that such hydrogen bonds can impact the compound's spectral properties and chemical behavior. nih.govmdpi.com

The strength of this intramolecular hydrogen bond can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov In the case of this compound, the electron-withdrawing nature of the chlorine atoms can modulate the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby affecting the hydrogen bond strength.

Functionalization of the Hydroxyl Group (e.g., Etherification)

The phenolic hydroxyl group can be functionalized through various reactions, with etherification being a common example. This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). A typical method for etherification is the Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks an alkyl halide.

For example, the hydroxyl group of this compound can be methylated by treatment with a methylating agent like methyl iodide in the presence of a base. This would yield 3,6-dichloro-2-methoxybenzaldehyde. The regioselective protection of hydroxyl groups in dihydroxybenzaldehydes has been a subject of study, demonstrating the feasibility of selectively functionalizing one hydroxyl group in the presence of others. nih.gov

Influence of Halogen Substituents on Aromatic Reactivity

The two chlorine atoms on the benzene ring have a profound effect on the reactivity of this compound. Chlorine is an ortho, para-directing deactivator in electrophilic aromatic substitution reactions. This means that while it makes the ring less reactive towards electrophiles compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself.

However, the positions on the ring of this compound are already substituted. The primary influence of the chlorine atoms is their strong electron-withdrawing inductive effect. wiserpub.com This effect decreases the electron density of the aromatic ring, which in turn influences the reactivity of the aldehyde and hydroxyl functional groups. As mentioned earlier, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wiserpub.com It also increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate.

The presence of halogens can also impact the potential for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong activating groups.

Derivatization and Conversion to Related Chemical Entities (e.g., 3,6-Dichlorosalicylic Acid)

The chemical structure of this compound, which features both a reactive aldehyde and a phenolic hydroxyl group, allows for its derivatization into a variety of related chemical entities. These transformations are key to its role as an intermediate in the synthesis of more complex molecules, particularly agrochemicals. The most notable conversion is its oxidation to form 3,6-dichlorosalicylic acid, a direct precursor to the herbicide Dicamba. google.comgoogle.com

The aldehyde functional group is readily susceptible to oxidation to yield a carboxylic acid. This specific transformation is a critical step in synthesizing 3,6-dichlorosalicylic acid from its benzaldehyde analogue. Research outlined in patent literature details a method for this conversion. google.com The process involves the oxidation of this compound using a combination of sulfamic acid and sodium chlorite (B76162) in a solvent mixture. google.com This reaction selectively targets the aldehyde group while preserving the phenolic hydroxyl group.

A detailed summary of a representative laboratory-scale synthesis for the conversion of this compound into 3,6-dichloro-2-hydroxybenzoic acid (3,6-dichlorosalicylic acid) is provided in the table below. google.com

Table 1: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

| Parameter | Details |

| Starting Material | This compound |

| Target Compound | 3,6-Dichloro-2-hydroxybenzoic Acid |

| Reagents | Sulfamic acid, Sodium chlorite (80%) |

| Solvent | Acetonitrile (B52724) and Water |

| Procedure Summary | A solution of the starting material in acetonitrile is treated with an aqueous solution of sulfamic acid and sodium chlorite at a controlled temperature (5-10 °C). The reaction is stirred for several hours at ambient temperature. |

| Work-up | The reaction mixture is acidified with hydrochloric acid (HCl), and the resulting precipitate is collected via filtration, washed with water, and dried. |

| Reference | google.com |

Beyond this primary conversion, the functional groups on this compound allow for other potential derivatization pathways. The phenolic hydroxyl group can undergo etherification reactions, such as methylation. The conversion of the 3,6-dichlorosalicylic acid intermediate to the herbicide Dicamba involves the methylation of this hydroxyl group. google.com The aldehyde group can, in principle, react with amines to form Schiff bases or be reduced to a primary alcohol, showcasing the compound's versatility as a chemical building block.

Structural Elucidation and Advanced Characterization of 3,6 Dichloro 2 Hydroxybenzaldehyde and Its Analogs

Crystallographic Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information regarding the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde)

A single-crystal X-ray diffraction study of 3,5-dichloro-2-hydroxybenzaldehyde, an analog of the title compound, has provided detailed insights into its crystalline architecture. The compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The crystal data reveals a unit cell with dimensions a = 8.3359 (16) Å, b = 13.884 (3) Å, c = 7.2341 (14) Å, and β = 114.519 (2)°. nih.govresearchgate.net The asymmetric unit contains one crystallographically independent molecule. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄Cl₂O₂ |

| Formula Weight | 191.00 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.3359 (16) |

| b (Å) | 13.884 (3) |

| c (Å) | 7.2341 (14) |

| β (°) | 114.519 (2) |

| Volume (ų) | 761.7 (3) |

| Z | 4 |

Analysis of Molecular Geometry and Conformation

The molecular geometry of 3,5-dichloro-2-hydroxybenzaldehyde, as determined by X-ray diffraction, reveals that the salicylaldehyde (B1680747) unit is essentially planar. nih.gov The bond distances and angles within the molecule are within the expected ranges for such compounds. nih.gov A significant feature of its conformation is the presence of a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.govresearchgate.net This interaction contributes to the planarity of the molecule.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde is organized into a layered arrangement. nih.govresearchgate.net The molecules within each layer are connected by weak C—H⋯O intermolecular hydrogen bonds. nih.govresearchgate.net The crystal packing is further characterized by a mean interlayer separation of 3.428 (2) Å. nih.gov Notably, unlike its analog 3,5-dibromo-2-hydroxybenzaldehyde, no π–π stacking interactions are observed in the crystal structure of 3,5-dichloro-2-hydroxybenzaldehyde. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for characterizing the structure and bonding of molecules in various states. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR for derivatives)

For organotin derivatives of salicylaldehydes, ¹¹⁹Sn NMR spectroscopy is a valuable tool for determining the coordination number of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the geometry around the tin center. huji.ac.il An increase in the coordination number of the tin atom from four to five, six, or seven typically results in a significant upfield shift of the ¹¹⁹Sn resonance. nih.gov The chemical shifts are reported relative to a standard, usually tetramethyltin (Me₄Sn). huji.ac.il The electronegativity of the groups attached to the tin atom also influences the chemical shift, with more electronegative groups generally causing a downfield shift. rsc.org

| Coordination Number | Geometry | Approximate δ (ppm) |

|---|---|---|

| 4 | Tetrahedral | > 0 |

| 5 | Trigonal bipyramidal | -100 to -200 |

| 6 | Octahedral | < -200 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The presence of the hydroxyl group is indicated by a broad absorption band. The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong absorption band, typically in the region of 1650-1700 cm⁻¹. For 3,5-dichloro-2-hydroxybenzaldehyde, a very strong band is observed at 1666 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. In the spectrum of 3,5-dichloro-2-hydroxybenzaldehyde, a medium intensity band is observed at 1604 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the aldehyde group are expected in the 2800-3100 cm⁻¹ range, with bands observed at 3066 cm⁻¹ and 2856 cm⁻¹ for the 3,5-dichloro analog. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3066 | Very Strong | Aromatic C-H Stretch |

| 2856 | Strong | Aldehyde C-H Stretch |

| 1666 | Very Strong | C=O Stretch (Aldehyde) |

| 1604 | Medium | Aromatic C=C Stretch |

| 1428 | Strong | Aromatic C=C Stretch |

| 1375 | Very Strong | In-plane O-H Bend |

| 1276 | Strong | C-O Stretch (Phenolic) |

| 891 | Very Strong | Out-of-plane C-H Bend |

| 735 | Strong | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible radiation by a molecule promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In organic molecules like 3,6-dichloro-2-hydroxybenzaldehyde and its analogs, the transitions of primary interest involve the excitation of n (non-bonding) or π (pi) electrons to the π* (pi-antibonding) excited state. shu.ac.uktanta.edu.eg These transitions require an unsaturated group, or chromophore, within the molecule to provide the π electrons. shu.ac.uk

The structure of this compound contains several key features that dictate its UV-Vis absorption profile: a benzene (B151609) ring, a carbonyl group (C=O) from the aldehyde, a hydroxyl group (-OH), and two chlorine atoms (-Cl). The aromatic ring and the carbonyl group are primary chromophores. The hydroxyl group and chlorine atoms act as auxochromes—substituents that, when attached to a chromophore, modify the wavelength (λmax) and intensity (εmax) of the absorption maximum.

The primary electronic transitions observed in aromatic aldehydes are the π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the aromatic ring and the carbonyl group to π*-antibonding orbitals. slideshare.net Conjugation between the benzene ring and the aldehyde group lowers the energy gap, shifting the absorption to longer wavelengths. These transitions usually result in molar absorptivity values between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π*-antibonding orbital. shu.ac.ukslideshare.net These transitions have lower molar absorptivities, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The substituents on the benzaldehyde (B42025) ring significantly influence the UV-Vis spectrum. The electron-donating hydroxyl group and the halogen atoms (chlorine) typically cause a bathochromic shift (or red shift), moving the absorption maxima to longer wavelengths. slideshare.net

Detailed Research Findings

While specific spectral data for this compound is not extensively published, its electronic absorption characteristics can be inferred by analyzing its structural components and comparing it with well-studied analogs such as salicylaldehyde (2-hydroxybenzaldehyde) and other substituted hydroxybenzaldehydes.

The table below outlines the expected electronic transitions for this compound based on its functional groups.

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Associated Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π (aromatic/carbonyl) → π* | Benzene Ring, Carbonyl Group | High (εmax > 1,000) |

This interactive table is based on established principles of electronic spectroscopy. shu.ac.ukslideshare.net

Comparative Analysis with Analogs

Analysis of structurally similar compounds provides insight into the expected absorption maxima for this compound. Salicylaldehyde (2-hydroxybenzaldehyde) is a key analog that shares the ortho-hydroxybenzaldehyde core. Further comparison with other substituted phenolic aldehydes illustrates the electronic effects of different substituents on the aromatic ring. nist.govresearchgate.net

The π → π* transitions are particularly sensitive to substitution on the benzene ring. researchgate.net For instance, the UV-Vis spectrum of 4-hydroxybenzaldehyde shows a lowest-energy π → π* transition at a λmax of 285 nm. researchgate.net The addition of electron-donating methoxy groups, as seen in vanillin and syringaldehyde, results in a bathochromic shift of this band to 310 nm for both compounds, indicating a decrease in the HOMO-LUMO energy gap. researchgate.net

The table below presents the reported absorption maxima for several key analogs.

Table 2: UV-Vis Absorption Maxima (λmax) for 2-Hydroxybenzaldehyde and Its Analogs

| Compound Name | Structure | λmax (nm) | Transition Type |

|---|---|---|---|

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | C₇H₆O₂ | ~255, 325 | π → π* |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 285 | π → π* |

| Vanillin | C₈H₈O₃ | 310 | π → π* |

This interactive table is populated with data from cited research articles and spectral databases. nist.govresearchgate.net

Based on this comparative data, the spectrum of this compound is expected to show intense π → π* transitions. The presence of two electron-withdrawing chlorine atoms in addition to the electron-donating hydroxyl group will create a complex electronic environment, likely resulting in absorption bands in the 300-350 nm region, shifted relative to the parent salicylaldehyde compound.

Computational Chemistry and Theoretical Investigations of 3,6 Dichloro 2 Hydroxybenzaldehyde

Potential Applications of Density Functional Theory (DFT)

DFT would be the cornerstone for a theoretical investigation of this molecule, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO, LUMO)

The electronic properties are chiefly understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A detailed study would map the electron density distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack.

Computational Prediction of Vibrational and Electronic Spectra

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies, a theoretical spectrum can be generated that, when compared to experimental data, allows for the precise assignment of spectral bands to specific molecular motions, such as the stretching and bending of various bonds. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the underlying electronic transitions (e.g., n → π* or π → π*).

Prospective Natural Bond Orbital (NBO) Analysis

NBO analysis would offer a deeper chemical insight into the bonding and electronic delocalization within the molecule. This method quantifies the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the benzene (B151609) ring. A key output would be the calculated stabilization energy (E(2)) for the interaction between the lone pair of the aldehyde oxygen and the antibonding orbital of the hydroxyl bond, providing a quantitative measure of the strength of the intramolecular hydrogen bond.

Theoretical Evaluation of Reactivity Indices

Until a dedicated computational study on 3,6-Dichloro-2-hydroxybenzaldehyde is published, a complete, data-rich article on its theoretical chemistry cannot be compiled. The scientific community awaits such a study to fully characterize this specific halogenated salicylaldehyde (B1680747).

Advanced Applications in Chemical Synthesis and Catalysis

Role as a Versatile Building Block in Complex Organic Synthesis

3,6-Dichloro-2-hydroxybenzaldehyde and its close derivatives are important building blocks in the synthesis of specialized chemical products. The inherent reactivity of the aldehyde and hydroxyl groups, combined with the electronic and steric influence of the chlorine atoms, allows for its incorporation into larger, more complex molecular architectures.

While extensive literature on the direct use of this compound in multi-step total synthesis is not widespread, the significance of its structural framework is highlighted by its connection to the agrochemical industry. The closely related compound, 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid), is a critical intermediate in the industrial production of the selective herbicide, Dicamba. google.com Dicamba functions by mimicking natural plant hormones, leading to uncontrolled growth and the ultimate death of broadleaf weeds. The synthesis of this key intermediate is often achieved through a Kolbe-Schmitt reaction, involving the carboxylation of 2,5-dichlorophenol (B122974). google.com This established pathway underscores the industrial value of the 3,6-dichloro-2-hydroxyphenyl scaffold as a precursor to complex, commercially significant molecules.

The general utility of substituted benzaldehydes as building blocks is well-established in organic synthesis. nih.gov They serve as foundational materials for creating a wide array of more complex structures, including pharmaceuticals and other biologically active compounds. nih.gov The presence of multiple reactive sites allows for sequential, controlled modifications, making them ideal starting points for convergent synthetic strategies.

Table 1: Application of the Dichlorinated Hydroxyphenyl Moiety in Synthesis

| Precursor Moiety | Synthetic Target | Application Area | Reference |

|---|---|---|---|

| 3,6-Dichloro-2-hydroxybenzoic acid | Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Agrochemicals (Herbicide) | google.com |

Ligands for Homogeneous and Heterogeneous Catalytic Systems

A prominent application of hydroxybenzaldehydes, including halogenated derivatives, is in the synthesis of Schiff base ligands for coordination chemistry. These ligands are typically formed through the condensation reaction of a salicylaldehyde (B1680747) derivative with a primary amine. analis.com.myorientjchem.orgresearchgate.net The resulting Schiff base, containing an imine (C=N) group, can coordinate with a variety of transition metal ions to form stable metal complexes. orientjchem.orgresearchgate.net

These Schiff base complexes have demonstrated significant catalytic activity in a broad spectrum of chemical reactions. epa.gov For instance, metal complexes involving ligands derived from substituted salicylaldehydes have been employed as catalysts in:

Oxidation Reactions: Catalyzing the oxidation of alcohols, cyclohexene, sulfides, and phenols. nih.gov

Polymerization Reactions: Acting as catalysts for ethylene (B1197577) polymerization and ring-opening polymerization processes. epa.gov

Other Organic Transformations: Facilitating reactions such as allylic alkylations, hydrosilation, and carbonylation. epa.gov

Although specific studies detailing Schiff bases derived from this compound are limited, its structural analogy to other salicylaldehydes suggests its strong potential for forming similar catalytically active metal complexes. The electron-withdrawing nature of the two chlorine atoms could modulate the electronic properties of the resulting ligand and the coordinated metal center, potentially leading to unique catalytic activities.

Table 2: Catalytic Applications of Schiff Base Metal Complexes

| Ligand Precursor Type | Metal Ion Examples | Catalyzed Reaction | Reference |

|---|---|---|---|

| Substituted Salicylaldehydes | Cu(II), Mn(II) | Oxidation of Alcohols and Alkenes | nih.gov |

| General Schiff Bases | Zr, Ti, V, Ni, Pd | Polymerization of Ethylene | epa.gov |

| Aroylhydrazone Schiff Bases | Cu(II), V(V) | Microwave-Assisted Alcohol Oxidation | sigmaaldrich.com |

| p-Hydroxybenzaldehyde Derivatives | Ni(II), Cu(II), Co(II), Cd(II) | Formation of Biologically Active Complexes | orientjchem.org |

Precursors for Functional Materials and Advanced Chemical Systems

The synthesis of functional materials and advanced chemical systems often relies on molecular precursors that can be assembled into larger, ordered structures with specific properties. This compound serves as a potential precursor for such materials, primarily demonstrated through its link to the production of agrochemicals.

As previously noted, the synthesis of the herbicide Dicamba from its precursor, 3,6-dichloro-2-hydroxybenzoic acid, is a prime example of generating a highly functional chemical system from this structural family. google.com Herbicides are advanced materials designed to interact with specific biological targets in plants, representing a significant area of materials science in agriculture.

Furthermore, substituted benzaldehydes, in general, are recognized as valuable starting materials for creating novel polymers. nih.gov The reactivity of the aldehyde group allows for its incorporation into polymer chains, potentially leading to materials with tailored properties for high-performance or responsive applications. While the direct polymerization of this compound is not well-documented, its bifunctional nature (possessing both aldehyde and hydroxyl groups) makes it a candidate for the synthesis of phenolic resins or other condensation polymers. The presence of chlorine atoms could impart properties such as flame retardancy or increased thermal stability to the resulting polymer. The development of such materials from this precursor remains an area for future research.

Conclusion and Future Research Directions

Current State of Research on 3,6-Dichloro-2-hydroxybenzaldehyde

Currently, the body of research focusing specifically on this compound is limited, with much of the available information pertaining to its basic chemical identity and properties. nih.gov It is recognized primarily as a research chemical and a potential building block in organic synthesis. nih.gov

The bulk of related research has concentrated on its precursor, 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid). google.comnih.govsigmaaldrich.com This acid is a critical intermediate in the industrial production of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com The synthesis of 3,6-dichloro-2-hydroxybenzoic acid is typically achieved through the Kolbe-Schmitt reaction, involving the high-pressure carboxylation of 2,5-dichlorophenol (B122974). google.com Research in this area has focused on optimizing reaction conditions to improve yield and reduce costs, for instance, by substituting traditional catalysts like potassium carbonate with more economical alternatives such as potassium chloride. google.com

While the conversion of the carboxylic acid to the aldehyde is a standard synthetic transformation, direct and selective synthesis or extensive application studies of this compound are not widely documented. Its chemistry is often extrapolated from more extensively studied isomers like 3,5-dichlorosalicylaldehyde, which is known to be a precursor for Schiff base ligands. nih.govsigmaaldrich.com

Identification of Unexplored Research Avenues and Challenges

The limited focus on this compound presents several challenges and, consequently, numerous opportunities for new research.

Synthetic Challenges:

Regioselectivity: A primary challenge is the development of highly regioselective synthetic routes. The synthesis of dichlorinated hydroxybenzaldehydes can often result in a mixture of isomers, which are difficult to separate due to their similar physical properties. Methods that can selectively install the functional groups in the desired 3,6-dichloro-2-hydroxy pattern on the benzene (B151609) ring are needed.

Precursor Availability and Cost: The synthesis relies on precursors like 2,5-dichlorophenol. google.com The efficiency and cost-effectiveness of the multi-step process to get from basic starting materials to the final aldehyde product remain a significant hurdle for large-scale applications.

Unexplored Research Avenues:

Biological Activity Screening: The biological potential of this compound is almost entirely unexplored. Given that substituted salicylaldehydes and their derivatives (e.g., Schiff bases) are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, a systematic screening of this compound and its derivatives is a promising research avenue. wiserpub.com

Coordination Chemistry: The molecule possesses ideal features—a hydroxyl group and an aldehyde oxygen—for acting as a bidentate ligand to coordinate with metal ions. The impact of the two chlorine atoms on the electronic properties and stability of the resulting metal complexes has not been investigated.

Photophysical Properties: There is a lack of data on the photophysical characteristics of this compound and its derivatives. Investigating its fluorescence or phosphorescence could open doors for its use in sensor technology or as an organic light-emitting diode (OLED) component.

Outlook for Novel Synthetic Methodologies and Derivatization

Future research will likely focus on more advanced and efficient synthetic methods and the systematic exploration of its derivatives.

Novel Synthetic Methodologies:

C-H Functionalization: Modern synthetic techniques, such as palladium-catalyzed C-H hydroxylation or chlorination, could provide more direct routes to synthesize this and related structures. acs.org These methods could potentially offer higher regioselectivity and reduce the number of steps required compared to classical methods.

Flow Chemistry: The application of continuous flow chemistry could improve the safety and scalability of formylation and chlorination reactions, providing better control over reaction parameters and potentially improving yields and purity.

Derivatization Potential: The true potential of this compound lies in its use as a scaffold for a wide range of derivatives. The aldehyde and hydroxyl functional groups are amenable to a variety of chemical transformations.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reagent/Reaction Type | Resulting Compound Class | Potential Utility |

| Aldehyde (-CHO) | Primary Amines (R-NH₂) | Schiff Bases (Imines) | Ligands for catalysis, biological agents, colorimetric sensors. sigmaaldrich.comwiserpub.com |

| Aldehyde (-CHO) | Hydrazine/Substituted Hydrazines | Hydrazones | Biologically active compounds, precursors for heterocyclic synthesis. wiserpub.com |

| Aldehyde (-CHO) | Oxidation (e.g., with KMnO₄) | Carboxylic Acids | Synthesis of Dicamba analogues, polymer building blocks. google.com |

| Aldehyde (-CHO) | Reduction (e.g., with NaBH₄) | Benzyl Alcohols | Pharmaceutical intermediates, building blocks. |

| Hydroxyl (-OH) | Alkyl Halides (R-X) | Ethers | Modifying solubility, synthesis of analogues like Dicamba. google.com |

| Hydroxyl (-OH) | Acyl Chlorides/Anhydrides | Esters | Pro-drugs, fine chemicals. |

| Both | Condensation with active methylene (B1212753) compounds | Coumarin/Chromene derivatives | Dyes, fluorescent probes, biologically active molecules. |

Potential for Expanded Applications in Materials and Catalysis

Beyond traditional organic synthesis, the unique structure of this compound makes it an attractive candidate for advanced applications in materials science and catalysis.

Materials Science:

Polymer Chemistry: The compound can be used as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer backbones could enhance thermal stability, flame retardancy (due to the chlorine content), and chemical resistance.

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid, or the aldehyde itself, can serve as an organic linker for the synthesis of MOFs. The chlorine substituents would modify the pore environment, potentially leading to materials with selective gas adsorption or catalytic properties.

Dyes and Pigments: Derivatization, particularly through condensation reactions to form extended π-systems, could yield novel dyes and pigments. The chloro- and hydroxyl-substituents would act as auxochromes, influencing the color and lightfastness of the resulting materials. wiserpub.com

Catalysis:

Ligand Development: As mentioned, the formation of Schiff base derivatives from this compound could produce a library of new ligands. sigmaaldrich.com These ligands can be used to synthesize transition metal complexes for various catalytic applications, such as oxidation, reduction, and cross-coupling reactions. The electronic-withdrawing nature of the chlorine atoms would significantly influence the catalytic activity of the metal center.

Organocatalysis: The molecule itself or its derivatives could potentially serve as organocatalysts, for instance, in reactions that benefit from hydrogen bonding interactions involving the phenolic proton.

Table 2: Summary of Future Research Directions and Potential Applications

| Research Area | Specific Focus | Potential Outcome/Application |

| Synthesis | C-H Activation, Flow Chemistry | More efficient, selective, and scalable production. |

| Biological Screening | Antimicrobial, Anticancer Assays | Discovery of new therapeutic lead compounds. |

| Coordination Chemistry | Synthesis of Metal Complexes | Novel catalysts, magnetic materials, or sensors. |

| Materials Science | Polymerization, MOF Synthesis | Advanced materials with enhanced thermal or adsorptive properties. |

| Catalysis | Schiff Base Ligand Synthesis | New generation of catalysts for organic transformations. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.